Product packaging for 4-Azido-1-methoxy-2-nitrobenzene(Cat. No.:CAS No. 98550-27-7)

4-Azido-1-methoxy-2-nitrobenzene

Cat. No.: B3392339
CAS No.: 98550-27-7
M. Wt: 194.15 g/mol
InChI Key: DJJJDYDOUORWBN-UHFFFAOYSA-N
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Description

4-Azido-1-methoxy-2-nitrobenzene ( 10336-13-7) is a substituted nitrobenzene derivative with the molecular formula C 7 H 6 N 4 O 3 and a molecular weight of 194.15 g/mol . Also known as 4-methoxy-2-nitrophenyl azide, this compound features both an azide (-N 3 ) and a nitro (-NO 2 ) functional group on a methoxybenzene ring, making it a valuable intermediate for various synthetic chemistry applications . As a phenyl azide derivative, this compound is typically light-sensitive and may require cold-chain transportation and storage away from light . Azido compounds like this one are often utilized in photochemical reactions, cycloaddition chemistry (such as Click Chemistry), and as precursors for the synthesis of more complex heterocyclic systems . Researchers value this chemical for its potential in material science and as a building block in organic synthesis. The presence of multiple functional groups allows for selective reactions and further molecular elaboration. Safety Notice: This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the Safety Data Sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4O3 B3392339 4-Azido-1-methoxy-2-nitrobenzene CAS No. 98550-27-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-azido-1-methoxy-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c1-14-7-3-2-5(9-10-8)4-6(7)11(12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJJDYDOUORWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727387
Record name 4-Azido-1-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98550-27-7
Record name 4-Azido-1-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Azido 1 Methoxy 2 Nitrobenzene and Analogous Systems

Strategies for Aromatic Functionalization

The construction of the 4-azido-1-methoxy-2-nitrobenzene framework hinges on the precise placement of the methoxy (B1213986) and nitro groups. The interplay of their electronic effects is crucial for directing subsequent reactions.

Regioselective Introduction of Nitro Groups

The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution reaction. nih.govnumberanalytics.com The regiochemical outcome is governed by the electronic properties of the substituents already present on the ring. numberanalytics.com For a precursor like anisole (B1667542) (methoxybenzene), the methoxy group is an activating, ortho-, para-director due to its electron-donating nature. wikipedia.org

Achieving the specific 2-nitro substitution pattern on a 1-methoxy backbone requires careful consideration of the reaction pathway. A common strategy involves the nitration of an aniline (B41778) derivative, where the amino group is first protected, typically as an acetanilide. For instance, the synthesis of the key intermediate, 4-methoxy-3-nitroaniline, often starts from p-anisidine (B42471) (4-methoxyaniline). nih.gov The amino group is acetylated to form 4-methoxyacetanilide. This step is crucial because the powerful activating and ortho-, para-directing amino group would otherwise lead to undesired products and potential oxidation under strong nitrating conditions. The resulting acetamido group still directs ortho- to itself, but in a more controlled manner.

Nitration of 4-methoxyacetanilide with a mixture of nitric and sulfuric acid then introduces the nitro group predominantly at the position ortho to the acetamido group and meta to the methoxy group, yielding 4-methoxy-2-nitroacetanilide. Subsequent hydrolysis of the acetamido group under acidic or basic conditions reveals the amine, providing 4-methoxy-2-nitroaniline (B140478), a direct precursor for the target azide (B81097). A patent describes a method starting with o-aminoanisole, which is acetylated and then nitrated to produce 2-methoxy-4-nitroaniline. google.com Another approach involves the regioselective nitration of vanillic acid, which is then further modified. scielo.br

Table 1: Comparison of Nitration Strategies for Anisole Derivatives

Starting Material Reagents Key Intermediate Purpose

Methoxy Group Incorporation and Positional Control

The methoxy group is a key functional group in many organic molecules, and its introduction can be achieved through several methods. wikipedia.orgnih.gov The most common laboratory synthesis of aryl ethers like anisole derivatives is the Williamson ether synthesis, which involves the reaction of a sodium phenoxide with a methylating agent like methyl iodide or dimethyl sulfate.

In the context of synthesizing this compound, the methoxy group is often present in the starting material, such as p-anisidine or m-anisidine. google.comsigmaaldrich.com This pre-existing functionalization simplifies the synthetic sequence. However, if a synthetic design required the introduction of the methoxy group at a later stage, a nucleophilic aromatic substitution (SNAr) on a suitably activated precursor could be employed. For example, a precursor with a good leaving group (like a halide) ortho or para to a strong electron-withdrawing group (like a nitro group) could react with sodium methoxide (B1231860) to form the desired methoxy ether. clockss.orgresearchgate.net The control of the methoxy group's position is therefore often determined by the choice of the initial starting material. organic-chemistry.org

Azide Group Installation Techniques

The final key step in the synthesis of this compound is the introduction of the azide functionality. This is a high-energy group, and its installation requires specific and carefully controlled methods.

Diazotization-Azidation Protocols for Aryl Azides

The most prevalent method for converting a primary aromatic amine into an aryl azide is the diazotization-azidation sequence. vedantu.comchemicalnote.com This process involves two main steps. First, the aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). chemicalnote.comquora.com This reaction converts the primary amine into a diazonium salt. vedantu.com

For the synthesis of this compound, the precursor 4-methoxy-2-nitroaniline is diazotized. lookchem.com The resulting diazonium salt is generally unstable and is used immediately in the next step. quora.com The second step involves the reaction of the diazonium salt solution with a source of azide ions, most commonly sodium azide (NaN₃). orientjchem.orgrsc.org The azide ion displaces the dinitrogen molecule (N₂), which is an excellent leaving group, to form the final aryl azide product. quora.com

The presence of the electron-withdrawing nitro group in 4-methoxy-2-nitroaniline makes it a weakly basic amine, which can sometimes present challenges in diazotization. researchgate.netacs.org However, established protocols are effective for this transformation.

Nucleophilic Displacement Reactions for Azide Formation

An alternative strategy for installing an azide group is through a nucleophilic aromatic substitution (SNAr) reaction. masterorganicchemistry.comyoutube.comyoutube.com This method is viable when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halogen). masterorganicchemistry.comnih.govpressbooks.pub

For instance, a hypothetical precursor such as 1-chloro-4-methoxy-2-nitrobenzene could be reacted with sodium azide. The strong electron-withdrawing nitro group at the ortho position would facilitate the attack of the azide nucleophile on the carbon bearing the chlorine atom. youtube.comyoutube.com The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, before the chloride ion is expelled to yield the final product. youtube.com This method avoids the sometimes harsh conditions of diazotization and can be very efficient for suitably substituted substrates. researchgate.netfishersci.co.uk

Table 2: Comparison of Azide Installation Methods

Method Precursor Reagents Key Features

Optimization of Reaction Conditions for Research-Scale Synthesis

For research-scale synthesis, optimization of reaction conditions is critical for maximizing yield and ensuring purity. In the diazotization-azidation protocol, strict temperature control below 5°C is paramount to prevent the premature decomposition of the diazonium salt, which can lead to phenol (B47542) formation and reduced yields. chemicalnote.comquora.com The slow, portion-wise addition of both sodium nitrite and sodium azide solutions is also crucial to manage the exothermicity of the reactions and the evolution of nitrogen gas. rsc.org

In SNAr reactions, the choice of solvent is important. Polar aprotic solvents like DMF or DMSO are typically used as they effectively solvate the cation (e.g., Na⁺) while leaving the azide nucleophile relatively "naked" and highly reactive. fishersci.co.ukrsc.org Reaction temperature and time are also key parameters to optimize. While some activated systems react at room temperature, others may require heating to achieve a reasonable reaction rate. researchgate.netrsc.org Post-reaction workup for both methods typically involves extraction and purification by column chromatography to isolate the final product from salts and byproducts. rsc.org

Development of Novel Synthetic Routes and Process Innovations

Recent advancements in synthetic organic chemistry have led to the development of innovative methods for the preparation of aryl azides. These methods aim to improve efficiency, safety, and substrate scope compared to classical approaches. Key areas of innovation include the use of transition metal catalysis to facilitate azide transfer and the adoption of flow chemistry to enable safer handling of energetic intermediates.

Transition metal-catalyzed reactions provide powerful and efficient pathways for the formation of carbon-nitrogen bonds, a fundamental transformation in organic synthesis. rsc.org The catalytic transfer of a nitrene group from an azide source to a substrate is an atom-economical and environmentally benign process, as dinitrogen is the only byproduct. rsc.orgnih.gov While direct metal-catalyzed azidation of an unactivated C-H bond on a nitroaromatic ring is challenging, these methods are highly relevant for the synthesis of complex aryl azides from various precursors.

Several transition metals, including copper, cobalt, iron, and titanium, have been shown to catalyze N-atom transfer reactions. nih.govnih.gov The general mechanism often involves the reaction of a metal catalyst with an azide donor to form a transient metal-nitrenoid intermediate, which then reacts with the substrate. nih.gov

Key Research Findings:

Copper Catalysis: Copper was one of the first metals reported for catalyzing nitrogen-atom transfer from an azide. For instance, copper powder was found to promote the decomposition of benzenesulfonyl azide in an olefin to yield an aziridine, demonstrating the principle of metal-mediated nitrene transfer. nih.gov

Cobalt Catalysis: Cobalt-based catalysts have been developed for the hydroazidation of olefins, providing convenient access to alkyl azides with high Markovnikov selectivity. sigmaaldrich.com These principles can be extended to functionalize molecules containing both olefinic and aromatic moieties.

Iron Catalysis: Iron(II) chloride has been reported to significantly improve the efficiency of nitrene transfer from azides to sulfides, reducing the required reaction temperature from 90 °C to 0 °C. nih.gov This highlights the potential of inexpensive and non-toxic metals for these transformations.

Titanium Catalysis: Simple titanium halide complexes have been shown to catalyze the formal [2+2+1] coupling of azides and alkynes to produce pyrroles via a Ti(II)/Ti(IV) redox cycle. This represents a rare example of an early transition metal catalyzing nitrene transfer from an azide without the need for redox-active ligands. nih.gov

Catalyst SystemAzide SourceSubstrate TypeKey Feature
Copper PowderBenzenesulfonyl azideOlefinsSeminal example of metal-catalyzed N-atom transfer. nih.gov
Iron(II) ChlorideSulfonyl azidesSulfidesEnables reaction at lower temperatures (0 °C). nih.gov
Cobalt(II)/Schiff Basep-Toluenesulfonyl azideOlefinsProvides high Markovnikov selectivity in hydroazidation. sigmaaldrich.com
Titanium HalidesAlkyl/Aryl AzidesAlkynesCatalyzes pyrrole (B145914) synthesis via a Ti(II)/Ti(IV) redox cycle. nih.gov

The synthesis of organic azides, which are energetic and potentially explosive compounds, has been significantly enhanced by the adoption of flow chemistry. rsc.org Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, and the small internal volume of microreactors minimizes the risk associated with handling hazardous intermediates. cam.ac.ukresearchgate.net This technology enables the safe and efficient generation of aryl azides, which can be used immediately in subsequent reactions without isolation. cam.ac.ukrsc.org

Key Research Findings:

Enhanced Safety and Efficiency: Flow chemistry provides a robust solution for handling hazardous reagents and intermediates. Researchers have developed protocols for the facile generation and in-line purification of aryl azides, providing clean products for further transformations. rsc.orgcam.ac.uk

Immobilized Reagents: A significant innovation in flow synthesis is the use of packed-bed reactors containing immobilized reagents. Columns packed with azide exchange resins (e.g., azide on Amberlite® IRA-400) allow for the conversion of alkyl or benzyl (B1604629) halides to their corresponding azides by simply flowing a solution of the substrate through the column. cam.ac.uk

Monolithic Reactors: Monolithic azide reagents have been developed for flow chemistry applications, serving as an immobilized source of the azide group for various transformations, including Curtius rearrangements and Staudinger aza-Wittig reactions. cam.ac.ukrsc.org

Multistep Sequential Synthesis: The modular nature of flow chemistry allows for the integration of multiple reaction and purification steps into a single, automated sequence. rsc.org For example, an aryl azide can be generated in the first reactor, purified in-line, and then immediately reacted with an alkyne in a second reactor to perform a "click" reaction, yielding a triazole product without isolating the hazardous azide intermediate. acs.org

Flow System ComponentFunctionApplication ExampleReference
MicroreactorPrecise control of reaction conditionsSynthesis of aryl azides from diazonium salts. researchgate.netnih.gov researchgate.netnih.gov
Packed Column ReactorHeterogeneous catalysis/reagentConversion of bromides to azides using an azide exchange resin. cam.ac.uk cam.ac.uk
Monolithic ReactorImmobilized azide sourceCurtius rearrangements, Staudinger aza-Wittig reactions. cam.ac.ukrsc.org cam.ac.ukrsc.org
Telescoped ReactorsMulti-step synthesisAutomated synthesis of aminocyanotriazoles from aryl diazonium salts. rsc.org rsc.org

Advanced Purification Methods for Research-Grade Compounds

The purification of organic azides requires special precautions due to their inherent instability. Traditional methods like distillation and sublimation are generally considered unsafe and are strongly discouraged, as they can lead to explosive decomposition. ucsb.edustanford.edu Therefore, advanced and safer purification strategies are paramount for obtaining high-purity, research-grade compounds.

The most significant advancement in this area is the integration of purification steps directly into continuous flow synthesis systems. This approach avoids the isolation and handling of bulk quantities of potentially hazardous materials.

Key Research Findings:

In-line Purification: In a flow chemistry setup, the product stream can be passed through columns containing solid-supported scavengers or sorbents that selectively remove excess reagents, byproducts, or catalysts. This "catch-and-release" strategy can yield highly pure compounds without the need for traditional aqueous workup or column chromatography. uc.pt

Solid-Phase Extraction (SPE): For batch synthesis, SPE offers a safer alternative to chromatography. The crude reaction mixture is passed through a cartridge packed with a suitable stationary phase to adsorb impurities, allowing the purified azide to be eluted.

Crystallization and Precipitation: When applicable, crystallization is a preferred method for purification as it is a non-energetic process. The impure azide is dissolved in a minimal amount of a suitable solvent at a higher temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the mother liquor. youtube.com

Chromatography with Caution: While generally risky, column chromatography may be employed for azides that are considered relatively stable. A common guideline is the "rule of six," which suggests that having at least six carbon atoms per azide functional group provides sufficient dilution to render the compound safer to handle with appropriate precautions. stanford.edu When performing chromatography, metal components should be avoided, and the azide should not be adsorbed onto silica (B1680970) or alumina (B75360) for extended periods.

Purification MethodDescriptionAdvantagesConsiderations
In-line Flow Purification Integration of scavenger resins or SPE cartridges directly into a flow synthesis setup.Automated, minimizes handling of hazardous materials, high purity.Requires specialized flow equipment.
Solid-Supported Scavengers Use of polymer-bound reagents to quench excess reactants or capture byproducts.Simplifies workup, avoids aqueous extraction.Stoichiometric use of scavenger resin can be costly.
Crystallization Purification based on differential solubility of the compound and impurities.Can provide very high purity, avoids energetic processes.Not all azides are crystalline solids.
Extraction/Precipitation Separation based on partitioning between immiscible solvents or by inducing precipitation.Simple, avoids heating. ucsb.eduMay not remove all structurally similar impurities.

Reactivity and Reaction Mechanisms of 4 Azido 1 Methoxy 2 Nitrobenzene

Photochemical Transformations of the Azido (B1232118) Group

The photochemistry of aryl azides is a well-studied area of organic chemistry, providing a versatile method for the generation of reactive intermediates. researchgate.netresearchgate.net Upon absorption of ultraviolet light, typically around 254 nm, the azido group in compounds like 4-azido-1-methoxy-2-nitrobenzene undergoes decomposition. researchgate.net

Generation of Aryl Nitrene Intermediates via Photolysis

The primary event in the photolysis of an aryl azide (B81097) is the extrusion of a molecule of nitrogen (N₂) and the formation of a highly reactive aryl nitrene intermediate. beilstein-journals.orgnih.gov In the case of this compound, photolysis generates the corresponding 4-methoxy-2-nitrophenylnitrene.

Aryl nitrenes can exist in either a singlet or a triplet electronic state, and the spin state plays a crucial role in determining the subsequent reaction pathways. acs.org Initial photolysis typically produces the singlet nitrene, which is in a closed-shell, electron-paired state. This singlet nitrene can then undergo intersystem crossing (ISC) to the more stable triplet state, which exists as a diradical. beilstein-journals.org The temperature of the reaction can influence the predominant spin state, with lower temperatures favoring the triplet state. researchgate.net

The substituents on the aromatic ring have a pronounced effect on the properties and reactivity of the generated nitrene. The electron-withdrawing nitro group in the ortho position of 4-methoxy-2-nitrophenylnitrene is expected to influence the electrophilicity and stability of the nitrene.

Intramolecular Cyclization and Rearrangement Pathways

Singlet aryl nitrenes are known to undergo characteristic ring-expansion reactions. researchgate.net This process is thought to proceed through a highly strained bicyclic azirine intermediate, which then rearranges to a seven-membered ring didehydroazepine. beilstein-journals.org This highly electrophilic intermediate can be trapped by various nucleophiles. researchgate.net In the presence of a nucleophile such as water, this can lead to the formation of substituted azepinones. beilstein-journals.orgnih.gov

For this compound, the generated singlet 4-methoxy-2-nitrophenylnitrene could potentially undergo intramolecular reactions. The presence of the ortho-nitro group introduces the possibility of intramolecular cyclization via attack of the nitrene onto one of the oxygen atoms of the nitro group, which could lead to the formation of benzofuroxan (B160326) derivatives.

Intermediate Species Potential Reaction Pathway Expected Product Type
Singlet 4-methoxy-2-nitrophenylnitreneRing ExpansionSubstituted Azepine
Singlet 4-methoxy-2-nitrophenylnitreneIntramolecular CyclizationBenzofuroxan derivative
Triplet 4-methoxy-2-nitrophenylnitreneDimerizationAzo compound

This table presents potential reaction pathways based on the known reactivity of aryl nitrenes.

Evolution of Molecular Nitrogen in Photoreactions

A universal feature of the photolysis of azides is the extrusion of molecular nitrogen (N₂). beilstein-journals.org This process is the driving force for the reaction, as the formation of the highly stable dinitrogen molecule is thermodynamically very favorable. The evolution of nitrogen gas can be observed as bubbling in solution-phase reactions. In continuous flow photochemical reactors, the formation of a separate gaseous phase from the evolved nitrogen can be suppressed by using a back-pressure regulator. beilstein-journals.org The quantum yield of this nitrogen evolution is a measure of the efficiency of the photochemical decomposition.

Solid-State Photoreactivity and Mechanistic Implications

The photochemistry of aryl azides can also be carried out in the solid state, often by irradiating crystalline samples. In the solid state, the mobility of the generated nitrene is restricted. This can lead to different product distributions compared to solution-phase reactions. The crystal packing can influence the reaction pathway, for instance, by pre-organizing molecules for specific intermolecular reactions or by trapping the evolved nitrogen molecule in the crystal lattice. researchgate.net Solid-state photolysis can be a valuable tool for studying reactive intermediates, as they may have longer lifetimes when trapped in a crystalline matrix. researchgate.net

Thermally Induced Reactivity of the Azido Moiety

Organic azides are known for their thermal instability and can decompose upon heating, sometimes explosively. kit.edustanford.edu The stability of an organic azide is influenced by its molecular structure, particularly the ratio of carbon atoms to nitrogen atoms. stanford.edu The presence of electron-withdrawing groups, such as the nitro group in this compound, can decrease the thermal stability of the azide. researchgate.net

Thermal Decomposition Mechanisms and By-product Formation

The thermal decomposition of aryl azides also proceeds through the formation of a nitrene intermediate, similar to the photochemical pathway. acs.org However, the conditions of thermal decomposition are harsher and can lead to a more complex mixture of products and by-products, including polymeric tars. researchgate.net

For o-nitrophenyl azide, thermal decomposition leads to the formation of benzofuroxan, which is a common product for ortho-substituted nitrophenyl azides. This suggests that a primary pathway for the thermal decomposition of this compound would involve intramolecular cyclization of the intermediate nitrene with the ortho-nitro group.

In addition to intramolecular reactions, the thermally generated nitrenes can participate in intermolecular reactions. For example, the nitrene can abstract hydrogen atoms from the solvent or other molecules, or it can react with unreacted azide molecules. Dimerization of the nitrene to form the corresponding azo compound is also a common reaction pathway.

Reactant Condition Major Product Type Common By-products
o-Nitrophenyl azideThermalBenzofuroxanPolymeric materials
Phenyl azideThermalAniline (B41778), AzobenzeneTars

This table provides examples of products from the thermal decomposition of related aryl azides.

Influence of Temperature on Reaction Kinetics and Selectivity

Temperature is a critical parameter in the reactions of this compound, significantly impacting both the rate of reaction and the distribution of products. Generally, increasing the temperature provides reactant molecules with greater kinetic energy, leading to more frequent and energetic collisions, which in turn accelerates the reaction rate. ajpojournals.orgresearchgate.net This principle holds true for the cycloaddition reactions in which this azide participates.

Therefore, an optimal temperature must be carefully established for any given reaction. ajpojournals.org This temperature should be high enough to achieve a practical reaction rate but low enough to prevent significant thermal decomposition of the azide. In catalyzed reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the use of a catalyst often allows for lower reaction temperatures, thereby enhancing selectivity by minimizing side reactions. ajpojournals.orgresearchgate.net However, even in catalyzed systems, excessively high temperatures can lead to catalyst deactivation through processes like sintering or aggregation, diminishing its effectiveness. researchgate.net

Cycloaddition Chemistry of the Azido Group

The azido group is a quintessential 1,3-dipole, making this compound a key substrate for 1,3-dipolar cycloaddition reactions. organic-chemistry.orgnih.gov These reactions are powerful tools for the synthesis of five-membered heterocyclic rings. organic-chemistry.orgwikipedia.orgijrpc.com

Huisgen 1,3-Dipolar Cycloaddition Reactions

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (the azide) and a dipolarophile, typically an alkyne or alkene, to form a five-membered heterocycle. organic-chemistry.orgwikipedia.org The thermal, uncatalyzed version of this reaction often requires high temperatures and can lead to a mixture of regioisomers. nih.govwikipedia.org The development of catalyzed variants has greatly enhanced the utility and reliability of this transformation.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity. ijrpc.comwikipedia.orgnih.gov In this reaction, this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole as the sole product. nih.govwikipedia.org

The reaction is compatible with a wide range of functional groups and is often carried out in aqueous or organic solvents at or near room temperature. nih.govmdpi.com The presence of the electron-withdrawing nitro group on the phenyl ring generally ensures the azide is a good substrate for this transformation. ontosight.ai The reaction's mechanism, which involves the formation of a copper acetylide intermediate, dictates the high regioselectivity, making it a highly predictable and reliable method for constructing triazole linkages. nih.gov

To circumvent the potential cytotoxicity of the copper catalyst used in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.govnih.gov This reaction involves the use of a highly strained cyclooctyne (B158145) as the dipolarophile. The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst. nih.gov

This compound is a suitable substrate for SPAAC. nih.govnih.gov This catalyst-free approach is particularly valuable in biological applications, such as bioconjugation and cellular imaging, where the presence of a metal catalyst is undesirable. nih.govnih.gov

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requires Copper(I) source (e.g., CuSO₄/ascorbate). nih.govCatalyst-free. nih.gov
Alkyne Terminal alkynes. nih.govStrained cyclooctynes (e.g., DIBO, DBCO). nih.govrsc.org
Temperature Typically room temperature. acs.orgcsic.esTypically room temperature. chemrxiv.org
Regioselectivity Exclusively 1,4-disubstituted triazole. nih.govarabjchem.orgMixture of regioisomers, though often one predominates.
Key Advantage High regioselectivity, readily available reagents.Bio-orthogonal, avoids catalyst toxicity. nih.gov

Regiochemical Control in Triazole Formation

Regiochemical control is a key consideration in the synthesis of 1,2,3-triazoles from azides and alkynes. The substitution pattern of the resulting triazole ring can be either 1,4-disubstituted or 1,5-disubstituted.

Thermal Cycloaddition : The uncatalyzed Huisgen cycloaddition of this compound with an alkyne would require heating and is expected to yield a mixture of both the 1,4- and 1,5-triazole regioisomers. nih.govwikipedia.org The ratio of these isomers is influenced by steric and electronic factors of both the azide and the alkyne, making the outcome less predictable.

Copper(I)-Catalyzed Cycloaddition (CuAAC) : This method provides complete regiochemical control, yielding exclusively the 1,4-disubstituted triazole. nih.govarabjchem.org The mechanism, proceeding through a copper-acetylide intermediate, funnels the reaction down a single pathway, removing the ambiguity of the thermal process. nih.gov

Ruthenium-Catalyzed Cycloaddition (RuAAC) : In contrast to CuAAC, ruthenium-catalyzed reactions between azides and terminal alkynes selectively produce the 1,5-disubstituted triazole isomer. wikipedia.org This catalytic system offers a complementary method to access the alternative regioisomer with high selectivity.

Reactivity with Diverse Dipolarophiles

While reactions with alkynes are the most prominent, the azido group in this compound can also undergo cycloaddition with other types of dipolarophiles. uni-muenchen.deorganic-chemistry.org

Alkenes : Electron-deficient alkenes can react with azides to form triazolines, though these reactions often require higher temperatures than CuAAC and may have lower yields. organic-chemistry.org

Nitriles : Azides can react with nitriles, often under catalysis (e.g., rhodium(II)), to form tetrazoles. nih.gov

Primary Amines : In some cases, azides can react with primary amines, where the amine attacks the terminal nitrogen of the azide group, leading to the formation of heterocyclic products like tetrazoles after cyclization and elimination steps. nih.gov

The reactivity of this compound with these varied partners expands its synthetic utility beyond the formation of triazoles, opening pathways to other important heterocyclic scaffolds.

Reactivity of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring to which it is attached. Its properties are defined by strong resonance and inductive effects.

Chemoselective Reduction to Amino Functionality

The reduction of a nitro group to an amino group (-NH₂) is a fundamental transformation in organic synthesis. sci-hub.st In a molecule like this compound, which contains other reducible functionalities (the azide group), achieving chemoselectivity is crucial. The goal is to reduce the nitro group while leaving the azide group intact.

Various methods have been developed for the selective reduction of nitroarenes. wikipedia.org Catalytic hydrogenation is a common method, but the choice of catalyst and reaction conditions is critical to avoid the simultaneous reduction of the azide. sci-hub.st For instance, certain catalysts might be too reactive and lead to the reduction of both groups.

Alternative methods that offer high chemoselectivity include:

Metal-mediated reductions: Reagents like iron powder in acidic media, tin(II) chloride, or zinc dust in the presence of ammonium (B1175870) chloride are known to selectively reduce nitro groups. wikipedia.orgelsevierpure.com For example, zinc dust in a CO₂/H₂O system has been used for the highly selective reduction of nitroarenes to N-arylhydroxylamines under mild conditions. rsc.org

Hydrazine-based systems: Hydrazine, in combination with catalysts like iron oxide (Fe₃O₄) nanocrystals, can efficiently and selectively reduce nitroarenes. acs.org This method is notable for avoiding precious metals and can be performed under relatively mild conditions. acs.org

Boron-based reagents: The combination of bis(pinacolato)diboron (B136004) (B₂pin₂) and potassium tert-butoxide has been shown to be effective for the metal-free, chemoselective reduction of aromatic nitro compounds, tolerating various other functional groups. organic-chemistry.org

The choice of reducing agent is paramount for achieving the desired transformation without affecting the azide or methoxy (B1213986) groups.

Table 1: Selected Reagents for Chemoselective Nitro Group Reduction

Reagent/System Conditions Selectivity Reference(s)
Iron (Fe) powder Acidic medium (e.g., acetic acid) High for nitro group over many functional groups wikipedia.org
Tin(II) chloride (SnCl₂) Acidic solution Commonly used for selective nitro reduction wikipedia.org
Hydrazine + Fe₃O₄ nanocrystals Reflux or microwave heating Excellent for nitroarenes, avoids precious metals acs.org
Zn dust in CO₂/H₂O Mild conditions (e.g., 25 °C) High selectivity for nitroarenes rsc.org
B₂pin₂ + KOtBu Metal-free, isopropanol Tolerates various reducible functional groups organic-chemistry.org

Impact of Nitro Group as an Activating/Deactivating Substituent in Aromatic Reactions

The nitro group is one of the most strongly deactivating substituents in electrophilic aromatic substitution (EAS). latech.edulibretexts.org Conversely, it acts as a powerful activating group in nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org

In Electrophilic Aromatic Substitution (EAS): The nitro group withdraws electron density from the benzene (B151609) ring through both a strong inductive effect (-I) and a strong resonance effect (-R). libretexts.orgyoutube.comresearchgate.net This withdrawal of electron density makes the ring significantly less nucleophilic and therefore much less reactive towards electrophiles compared to benzene. latech.eduquora.com The deactivation is so pronounced that nitrobenzene (B124822) is more than 10 million times less reactive than benzene in nitration reactions. latech.edulibretexts.org

The resonance structures of nitrobenzene show that the electron density is most depleted at the ortho and para positions, which acquire a partial positive charge. quora.comvedantu.com As a result, electrophilic attack is directed towards the meta position, which is the least deactivated site. youtube.comquora.com Therefore, the nitro group is a strong deactivating, meta-directing group in EAS. vedantu.com

In Nucleophilic Aromatic Substitution (SNAr): The same electron-withdrawing properties that deactivate the ring for EAS activate it for SNAr. libretexts.orglibretexts.org For SNAr to occur, the aromatic ring must be electron-deficient and possess a good leaving group (like a halide). libretexts.org The nitro group strongly activates the ring for nucleophilic attack, particularly when it is positioned ortho or para to the leaving group. libretexts.orglibretexts.org This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization. libretexts.org If the nitro group is meta to the leaving group, this resonance stabilization is not possible, and the reaction typically does not occur. libretexts.org

Reactivity Profile of the Methoxy Group

The methoxy group (-OCH₃) is an activating substituent that donates electron density to the aromatic ring, primarily through resonance.

Role in Nucleophilic Aromatic Photosubstitution

Nucleophilic aromatic photosubstitution (photo-SNAr) is a reaction that occurs when an aromatic compound is electronically excited by light in the presence of a nucleophile. iupac.org In this context, the typical ground-state reactivity rules can be altered. For nitroaromatic compounds, the presence of a methoxy group can be pivotal.

Research on 4-nitroanisole (B1192098) (1-methoxy-4-nitrobenzene) shows that upon irradiation, it can undergo substitution of either the nitro group or the methoxy group, depending on the conditions and the nucleophile. researchgate.net For instance, irradiation of 4-nitroanisole with hydroxide (B78521) ion in water leads to a mixture of 4-methoxyphenol (B1676288) (nitro group substitution) and 4-nitrophenol (B140041) (methoxy group substitution). researchgate.net This demonstrates that the methoxy group can act as a leaving group in photo-SNAr reactions. In other cases, the methoxy group can function as an "activating" substituent for the photosubstitution of the nitro group, a role it does not play in ground-state chemistry. researchgate.net The reaction often proceeds through the triplet excited state of the nitroaromatic compound. researchgate.net

Electronic Contribution to Aromatic Ring Reactivity

The methoxy group exhibits a dual electronic effect. stackexchange.com It is electron-withdrawing by induction (-I) because the oxygen atom is more electronegative than carbon. vaia.com However, it is strongly electron-donating by resonance (+R) because the lone pairs on the oxygen atom can be delocalized into the π-system of the aromatic ring. stackexchange.comvaia.com

The resonance effect is dominant, leading to a net donation of electron density to the ring. stackexchange.com This increases the ring's nucleophilicity and makes it more reactive towards electrophiles than benzene. vaia.combrainly.com The resonance structures show that the electron density is specifically increased at the ortho and para positions. vaia.com Consequently, the methoxy group is a strong activating, ortho-, para-directing group in electrophilic aromatic substitution. latech.eduvaia.com

Synergistic and Antagonistic Effects of Substituents on Aromatic Reactivity

The substituents present are:

Nitro (-NO₂): Strongly deactivating (-I, -R), meta-directing for EAS; strongly activating for SNAr (ortho, para). libretexts.orgvedantu.com

Methoxy (-OCH₃): Strongly activating (+R > -I), ortho-, para-directing for EAS. stackexchange.comvaia.com

Azido (-N₃): The azido group is generally considered to be an activating, ortho-, para-directing group, though its activating strength is less than that of the methoxy group. It has an electron-donating resonance effect (+R) and an electron-withdrawing inductive effect (-I).

For Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents are in conflict. The strongly activating methoxy group directs incoming electrophiles to its ortho (position 6) and para (position 3, which is blocked) positions. The azido group directs to its ortho (position 3, blocked, and position 5) and para (position 1, blocked) positions. The powerful deactivating nitro group directs meta to itself (positions 4 and 6).

The outcome of an EAS reaction would depend on the reaction conditions, but a general analysis suggests:

The nitro group strongly deactivates the entire ring, making any EAS reaction difficult.

The methoxy group is the strongest activating group, so it will have the most significant influence in directing an incoming electrophile.

The directing effects of the methoxy group (to position 6) and the nitro group (to position 6) are synergistic. The azido group directs to position 5. Therefore, substitution, if it occurs, is most likely to happen at position 6, which is ortho to the methoxy group and meta to the nitro group.

For Nucleophilic Aromatic Substitution (SNAr): For a potential SNAr reaction, the molecule would need a leaving group. Assuming one of the substituents could act as a leaving group, the nitro group would be the dominant activating factor. Its strong electron-withdrawing nature makes the ring highly susceptible to nucleophilic attack, especially at the positions ortho and para to it (positions 1 and 3). Since position 1 carries the methoxy group and position 3 is unsubstituted, nucleophilic attack would be favored at these sites, potentially leading to substitution if a suitable leaving group were present.

Table 2: Summary of Substituent Effects in this compound

Substituent Position Inductive Effect Resonance Effect Overall Effect on EAS Directing Influence (EAS)
-OCH₃ 1 -I (Withdrawing) +R (Donating) Activating Ortho, Para
-NO₂ 2 -I (Withdrawing) -R (Withdrawing) Deactivating Meta
-N₃ 4 -I (Withdrawing) +R (Donating) Activating Ortho, Para

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models are theoretical frameworks that seek to establish a mathematical correlation between the chemical structure of a compound and its observed reactivity. mdpi.com While specific, comprehensive QSRR studies focusing solely on this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied to predict its reactivity based on the known electronic and steric parameters of its substituents.

The reactivity of an aromatic compound in reactions such as electrophilic or nucleophilic substitution is largely determined by the electron-donating or electron-withdrawing nature of its substituents. These effects are often quantified by Hammett parameters (σ), which describe the electronic influence of a substituent on the reactivity of a reaction center.

The substituents on the this compound ring have distinct electronic properties:

Nitro group (-NO₂): This is a strong electron-withdrawing group, both through induction (-I) and resonance (-M). wikipedia.org It deactivates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

Methoxy group (-OCH₃): This group is electron-donating through resonance (+M) but electron-withdrawing through induction (-I). The resonance effect is generally stronger, making it an activating group that directs ortho and para substitution. libretexts.orgvaia.com

Azido group (-N₃): The azide group is considered a weakly deactivating group with a complex electronic nature, capable of acting as a mild electron-withdrawing group.

A hypothetical QSRR model for a reaction involving this molecule would likely incorporate descriptors that quantify these electronic effects, as well as steric parameters.

Table 1: Hypothetical QSRR Descriptors for this compound

Descriptor TypeSpecific DescriptorInfluence on Reactivity
Electronic Hammett constants (σ)Quantifies the electron-donating/withdrawing ability of each substituent.
Dipole MomentReflects the overall polarity of the molecule, influencing interactions with polar reagents.
HOMO/LUMO EnergiesThe energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are crucial for predicting reactivity in pericyclic reactions and with electrophiles/nucleophiles. rsc.org
Steric Taft Steric Parameters (Es)Quantifies the steric bulk of the substituents, which can hinder the approach of reactants.
Molar Refractivity (MR)Related to the volume of the molecule and its polarizability.

In the absence of specific experimental data for this compound, we can infer its reactivity trends from data on similarly substituted aromatic compounds. For instance, the rates of reaction for electrophilic substitution on benzene rings are highly dependent on the nature of the substituents.

Table 2: Relative Reactivity of Substituted Benzenes in Electrophilic Aromatic Substitution

SubstituentRelative Rate of Nitration (Benzene = 1)Directing Effect
-OH1000Ortho, Para
-OCH₃400Ortho, Para
-CH₃25Ortho, Para
-H1-
-Cl0.03Ortho, Para
-Br0.03Ortho, Para
-CO₂H0.0002Meta
-NO₂6 x 10⁻⁸Meta

This table illustrates the powerful activating and deactivating effects of different functional groups. In this compound, the activating effect of the methoxy group is counteracted by the strong deactivating effect of the nitro group.

Steric and Electronic Factors Governing Reaction Pathways

The reaction pathways of this compound are dictated by a delicate balance of steric hindrance and electronic effects.

Electronic Factors:

The electronic landscape of the benzene ring is significantly polarized by the substituents. The methoxy group at position 1 donates electron density to the ring, particularly at the ortho (positions 2 and 6) and para (position 4) positions. libretexts.org However, the potent electron-withdrawing nitro group at position 2 strongly deactivates the ring, especially at the ortho and para positions relative to itself. The azide group at position 4 further modulates the electronic environment.

This electronic arrangement has several consequences for reactivity:

Nucleophilic Aromatic Substitution (SNAr): The presence of the strong electron-withdrawing nitro group ortho to the azide group makes the carbon atom at position 4 susceptible to nucleophilic attack, potentially leading to the displacement of the azide group. The methoxy group, being para to the azide, would further stabilize the Meisenheimer complex intermediate formed during such a reaction.

Reactions of the Azide Group: The azide group itself is a reactive functional group. It can undergo a variety of transformations, including:

1,3-Dipolar Cycloadditions: Aromatic azides can react with alkynes or alkenes in [3+2] cycloaddition reactions to form triazoles or triazolines, respectively. wikipedia.orgnih.gov The electronic nature of the substituents on the aromatic ring can influence the rate and regioselectivity of these reactions. Electron-withdrawing groups on the aryl azide can enhance its reactivity towards electron-rich dipolarophiles.

Thermolysis or Photolysis: Upon heating or irradiation, aryl azides can lose a molecule of nitrogen (N₂) to form a highly reactive nitrene intermediate. nih.gov The presence of an ortho-nitro group can significantly influence this process. Studies on related ortho-nitroaryl azides have shown that N₂ extrusion can occur via cyclization to form a benzofuroxan derivative, a pathway that often has a lower activation barrier than the formation of a free nitrene. rsc.org

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents. This transformation would dramatically alter the electronic properties of the molecule, converting a strongly deactivating group into a strongly activating one.

Steric Factors:

Steric hindrance plays a crucial role in determining the regioselectivity of reactions involving this compound.

The nitro group at position 2 provides significant steric bulk, which can hinder the approach of reagents to the adjacent positions (1 and 3). This steric crowding can influence the preferred site of attack in substitution reactions and may affect the conformation of the molecule.

In reactions involving the azide group, the ortho-nitro group can sterically influence the approach of a dipolarophile in a cycloaddition reaction.

The steric interaction between the ortho-nitro group and the azide group can also affect the geometry of the molecule, potentially causing the azide group to twist out of the plane of the benzene ring. This could impact the conjugation of the azide group with the aromatic system and influence its reactivity. rsc.org

The interplay of these steric and electronic factors is summarized in the following table:

Table 3: Influence of Substituents on the Reactivity of this compound

SubstituentPositionElectronic EffectSteric EffectImpact on Reaction Pathways
Methoxy (-OCH₃) 1Electron-donating (+M > -I), Activating, Ortho-para directingModerateEnhances reactivity at positions 2, 4, and 6 (relative to itself).
Nitro (-NO₂) 2Strong electron-withdrawing (-M, -I), Deactivating, Meta directingSignificantDeactivates the entire ring, especially positions ortho and para to it. Sterically hinders attack at adjacent positions. Promotes N₂ extrusion via cyclization.
Azido (-N₃) 4Weakly electron-withdrawingModerateCan be displaced in SNAr reactions. Participates in cycloadditions and nitrene formation.

Computational and Theoretical Investigations of 4 Azido 1 Methoxy 2 Nitrobenzene

Quantum Chemical Analysis of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic characteristics of molecules, which in turn govern their reactivity and stability. For 4-azido-1-methoxy-2-nitrobenzene, an analysis of its electronic structure would involve understanding the distribution of electrons within its molecular orbitals and the nature of its chemical bonds.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) being of particular importance. These frontier molecular orbitals are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

For aromatic azides, the electronic properties are significantly influenced by the substituents on the phenyl ring. In the case of this compound, the electron-donating methoxy (B1213986) group (-OCH3) and the electron-withdrawing nitro group (-NO2) and azido (B1232118) group (-N3) create a complex electronic environment.

Computational studies on substituted phenyl azides using Density Functional Theory (DFT) can provide insights into these properties. For instance, the HOMO and LUMO energies of related compounds can be used to estimate the values for this compound.

Table 1: Representative Frontier Orbital Energies of Substituted Phenyl Azides (Illustrative Data)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Phenyl Azide (B81097)-6.8-0.56.3
4-Nitrophenyl Azide-7.2-1.55.7
4-Methoxyphenyl Azide-6.5-0.36.2

This table presents illustrative data based on general trends observed in computational studies of substituted phenyl azides. Actual values for this compound would require specific calculations.

The distribution of electron density within a molecule provides crucial information about its polarity and the nature of its chemical bonds. Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can reveal the partial charges on each atom. In this compound, the nitro and azido groups are expected to have a significant negative charge, while the carbon atoms of the benzene (B151609) ring will have varying partial charges due to the influence of the substituents.

Bond Critical Point (BCP) analysis, a component of the Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize the nature of chemical bonds. mdpi.com The electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insights into whether a bond is primarily covalent or ionic. mdpi.com For energetic materials, BCP analysis can help identify the weakest bonds, which are often the "trigger linkages" for decomposition. In nitroaromatic azides, the N-N₂ bond of the azide group and the C-NO₂ bond are of particular interest. Wiberg bond index analysis on similar compounds indicates that the N-N₂ bond is often more weakened and prone to cleavage than the C-NO₂ bond, especially in the presence of an ortho-nitro group. researchgate.net

Density Functional Theory (DFT) Calculations for Reaction Energetics and Pathways

DFT is a powerful computational method for studying the thermodynamics and kinetics of chemical reactions. It can be used to calculate the energies of reactants, products, transition states, and intermediates, thereby mapping out the entire reaction pathway.

The thermal decomposition of aryl azides can proceed through various pathways, including the formation of a singlet or triplet nitrene intermediate via the extrusion of dinitrogen (N₂). The presence of a nitro group, particularly in the ortho position, can significantly alter this pathway.

Computational studies on o-nitrophenyl azide have shown that its thermolysis proceeds via a concerted mechanism involving cyclization to form benzofuroxan (B160326) and N₂. acs.org This pathway avoids the formation of a high-energy nitrene intermediate and has a lower activation barrier compared to the decomposition of azides without a neighboring participating group. acs.org For this compound, a similar intramolecular cyclization involving the ortho-nitro group is a highly probable initial step in its thermal decomposition. DFT calculations would be essential to locate the transition state for this cyclization and determine its energy, which corresponds to the activation energy of the reaction.

By calculating the energy profiles of different possible reaction pathways, DFT can predict the most likely reaction mechanism and the selectivity of product formation. For this compound, besides the intramolecular cyclization, other decomposition pathways might exist, such as the homolytic cleavage of the C-N or N-N bonds.

DFT calculations can help to determine the relative activation energies for these competing pathways. The pathway with the lowest activation energy will be the dominant one under thermal conditions. The nature of the substituents also plays a crucial role. While the ortho-nitro group facilitates cyclization, the para-azido and meta-methoxy groups will influence the electronic distribution and may affect the stability of intermediates and transition states of other potential reaction channels.

Table 2: Representative Calculated Activation Energies for Aryl Azide Decomposition (Illustrative Data)

ReactionCompoundActivation Energy (kcal/mol)
N₂ Extrusion (Nitrene Formation)Phenyl Azide~40
Intramolecular Cyclizationo-Nitrophenyl Azide~25-30

This table presents illustrative data based on computational studies of related aryl azides. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations of Decomposition Processes

Molecular Dynamics (MD) simulations can provide a detailed atomistic view of the decomposition process of energetic materials under various conditions, such as high temperatures and pressures. acs.org By using reactive force fields (like ReaxFF), MD simulations can model bond breaking and formation, offering insights into the initial decomposition steps and the subsequent reactions of the fragments.

While direct MD simulation data for this compound is not available, simulations of other energetic materials like RDX and HMX have demonstrated the power of this technique in understanding the complex chemistry of decomposition. acs.orgacs.org These studies show that the initial decomposition is often followed by a cascade of secondary reactions, leading to the final products. acs.org

Computational Prediction of Spectroscopic Signatures for Mechanistic Validation

In the study of reactive intermediates and complex reaction mechanisms, direct experimental observation can be challenging. Computational chemistry provides a powerful tool to predict the spectroscopic signatures of proposed intermediates and transition states, which can then be compared with experimental data to validate a proposed mechanistic pathway. cuny.edu For a compound like this compound, which has the potential for complex thermal or photochemical reactions, computational methods such as Density Functional Theory (DFT) are invaluable. dntb.gov.uaresearchgate.net

The pyrolysis of aromatic azides, particularly those with ortho-substituents like a nitro group, can proceed through various pathways, including the formation of nitrenes or through cyclization reactions. dntb.gov.uaresearchgate.net For instance, ortho-nitroaryl azides are known to extrude N₂ via a cyclization to a benzofuroxan derivative, a process influenced by both steric and electronic factors. dntb.gov.ua Theoretical calculations can elucidate the energetics of these competing pathways.

To validate such a proposed mechanism, the spectroscopic characteristics of key species along the reaction coordinate—reactants, intermediates, transition states, and products—can be computationally predicted. These predictions serve as a benchmark for comparison with experimental spectroscopic data, such as that obtained from in-situ monitoring of the reaction.

Predicted Infrared (IR) Signatures:

Computational methods can predict the vibrational frequencies of a molecule. For this compound, the IR spectrum is expected to be dominated by the vibrational modes of its key functional groups. The table below presents a hypothetical set of predicted IR frequencies for the reactant and a plausible intermediate, a benzofuroxan derivative, which could be formed during pyrolysis. The differences in these predicted spectra provide clear markers for experimental detection.

Functional GroupPredicted Wavenumber (cm⁻¹) for this compoundPredicted Wavenumber (cm⁻¹) for Benzofuroxan IntermediateKey Vibrational Mode
Azide (N₃)~2120AbsentAsymmetric stretch
Nitro (NO₂)~1530~1550Asymmetric stretch
Nitro (NO₂)~1350~1370Symmetric stretch
C-O-C~1250~1260Asymmetric stretch
Furoxan RingAbsent~1620N-O stretch

The most significant change to look for in an experimental IR spectrum during the reaction would be the disappearance of the strong azide peak around 2120 cm⁻¹ and the appearance of new peaks corresponding to the furoxan ring structure.

Predicted Nuclear Magnetic Resonance (NMR) Signatures:

NMR chemical shifts are highly sensitive to the electronic environment of a nucleus. Computational models can predict ¹H and ¹³C NMR spectra for proposed chemical structures. Validating a reaction mechanism can involve comparing the predicted NMR spectrum of a proposed product with the experimentally obtained spectrum.

For the transformation of this compound, changes in the aromatic region of the ¹H and ¹³C NMR spectra would be expected upon cyclization. The table below illustrates hypothetical predicted chemical shifts.

AtomPredicted ¹H Chemical Shift (ppm) for this compoundPredicted ¹H Chemical Shift (ppm) for Benzofuroxan Intermediate
H on C3~7.5~7.8
H on C5~7.1~7.3
H on C6~7.9~8.1
OCH₃~3.9~4.0
AtomPredicted ¹³C Chemical Shift (ppm) for this compoundPredicted ¹³C Chemical Shift (ppm) for Benzofuroxan Intermediate
C1 (-OCH₃)~155~158
C2 (-NO₂)~140~142
C3~118~120
C4 (-N₃)~142Becomes part of furoxan ring
C5~115~117
C6~125~128
OCH₃~56~57

Predicted UV-Visible (UV-Vis) Signatures:

Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. The λ(max) values for the reactant, intermediates, and products will differ based on their electronic structures. Monitoring the reaction with UV-Vis spectroscopy and comparing the observed changes in the spectrum to the computationally predicted spectra can provide evidence for the proposed mechanism.

SpeciesPredicted λ(max) (nm)
This compound~320
Benzofuroxan Intermediate~380

The predicted bathochromic (red) shift from the reactant to the cyclized intermediate would be a key feature to observe experimentally, indicating the formation of a more extended conjugated system in the benzofuroxan structure.

By generating these detailed, predicted spectroscopic datasets for all plausible species in a reaction, chemists can more confidently interpret experimental results and validate the proposed mechanistic steps.

Advanced Analytical Techniques for Research on 4 Azido 1 Methoxy 2 Nitrobenzene

Spectroscopic Methods for Mechanistic Elucidation and Structural Confirmation

Spectroscopic techniques are foundational in the analysis of 4-Azido-1-methoxy-2-nitrobenzene, providing critical insights into its electronic and molecular structure. These methods probe the interactions of the molecule with electromagnetic radiation, yielding data that can be used to confirm its identity and track chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. For this compound, both ¹H and ¹³C NMR would be employed to confirm the arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum would be used to identify the hydrogen atoms on the aromatic ring and the methoxy (B1213986) group. The substitution pattern on the benzene (B151609) ring—with substituents at the 1, 2, and 4 positions—results in a distinct splitting pattern for the three aromatic protons. The methoxy group would appear as a sharp singlet. By monitoring the appearance of these characteristic signals and the disappearance of signals from starting materials, the progress of the synthesis of this compound can be tracked in real-time.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. It would show distinct signals for the methoxy carbon, the three aromatic C-H carbons, and the three aromatic carbons bonded to the substituents (azido, methoxy, and nitro groups). The chemical shifts of these carbons are influenced by the electron-withdrawing or -donating nature of the attached functional groups, providing further structural confirmation.

Expected ¹H and ¹³C NMR Data for this compound Note: The following data are predicted values based on standard chemical shift ranges for similar structures and have not been experimentally verified from dedicated studies on this compound.

NucleusAtom PositionExpected Chemical Shift (ppm)Expected Multiplicity
¹H-OCH₃~3.9 - 4.1Singlet (s)
¹HAromatic H~7.0 - 8.0Doublets (d), Doublet of Doublets (dd)
¹³C-OCH₃~56 - 58Quartet (in coupled spectrum)
¹³C~110 - 130Doublet (in coupled spectrum)
¹³C-C-N₃~135 - 145Singlet (in coupled spectrum)
¹³C-C-NO₂~140 - 150Singlet (in coupled spectrum)
¹³C-C-OCH₃~150 - 160Singlet (in coupled spectrum)

Infrared (IR) Spectroscopy for Functional Group Transformation Tracking

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the study of this compound, IR spectroscopy is particularly useful for tracking the conversion of a precursor (e.g., a chloro or amino derivative) into the final product by observing the appearance or disappearance of key vibrational bands.

The most characteristic signals for this compound would be from the azido (B1232118) (-N₃) and nitro (-NO₂) groups. The azido group exhibits a strong, sharp absorption band, while the nitro group shows two distinct strong stretching vibrations. The presence of these bands, along with those corresponding to the C-O ether linkage and the aromatic ring, would confirm the successful synthesis of the target compound.

Characteristic IR Absorption Frequencies for this compound Note: The following data are typical values for the indicated functional groups.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Azide (B81097) (-N₃)Asymmetric stretch2160 - 2120Strong
Nitro (-NO₂)Asymmetric stretch1560 - 1515Strong
Nitro (-NO₂)Symmetric stretch1355 - 1315Strong
Aromatic C=CStretch1600 - 1450Medium to Weak
Aryl Ether (C-O)Asymmetric stretch1275 - 1200Strong
Aryl Ether (C-O)Symmetric stretch1075 - 1020Medium
Aromatic C-HStretch3100 - 3000Medium to Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photoreaction Dynamics and Intermediate Detection

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Aromatic nitro compounds, such as this compound, are known to absorb UV light. This technique is particularly valuable for studying photoreactions. Upon irradiation with UV light, aryl azides can extrude nitrogen gas (N₂) to form highly reactive nitrene intermediates. UV-Vis spectroscopy can be used to monitor the decay of the parent azide compound and potentially detect the transient nitrene intermediate or its subsequent reaction products, providing insights into the photoreaction dynamics and mechanism. The absorbance spectrum would be expected to show characteristic peaks for the conjugated π-system of the substituted benzene ring.

Mass Spectrometry for Identification of Reaction Products and By-products

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of this compound, thereby confirming its elemental composition. The exact mass can be determined using high-resolution mass spectrometry (HRMS), which provides a very precise mass measurement that can distinguish between compounds with the same nominal mass.

Furthermore, the fragmentation pattern observed in the mass spectrum offers structural clues. For this compound, characteristic fragmentation would likely involve the loss of nitrogen gas (N₂, 28 Da) from the azide group, and the loss of the nitro group (-NO₂, 46 Da) or a methoxy radical (·OCH₃, 31 Da). Analysis of these fragments helps to piece together the structure of the parent ion and identify any impurities or by-products in the sample.

X-ray Crystallography for Precise Structural Analysis of Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a crystalline derivative can be grown, this technique can provide precise bond lengths, bond angles, and information about the planarity of the molecule and the conformation of its substituents. For example, it could definitively show the orientation of the nitro and methoxy groups relative to the plane of the benzene ring. This level of structural detail is crucial for understanding intermolecular interactions in the solid state, such as potential π–π stacking or other non-covalent interactions, which influence the physical properties of the compound. While no crystal structure for this specific compound is publicly available, analysis of related structures, such as 1-Iodo-4-methoxy-2-nitrobenzene, demonstrates the power of this technique in elucidating detailed supramolecular assemblies. chemspider.com

Applications in Advanced Organic Synthesis Research

Building Block for Complex Aromatic Architectures

4-Azido-1-methoxy-2-nitrobenzene is a highly functionalized aromatic compound that serves as a key building block for creating more complex molecular structures. Its utility arises from the distinct reactivity of its three functional groups: the azido (B1232118), methoxy (B1213986), and nitro groups. The electron-withdrawing nature of the nitro and azido groups activates the benzene (B151609) ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the strategic introduction of various nucleophiles to build intricate aromatic systems.

The functional groups can also be selectively transformed. For instance, the nitro group can be reduced to an amine, which can then undergo a wide array of chemical reactions, such as amide bond formation or diazotization. The azide (B81097) group is a versatile precursor for cycloaddition reactions or can be converted into a highly reactive nitrene. This multi-faceted reactivity enables chemists to methodically construct complex, polysubstituted aromatic compounds, which are often vital intermediates in the synthesis of pharmaceuticals and advanced materials.

Precursor for Nitrogen-Containing Heterocyclic Systems

The azide functional group in this compound is particularly valuable for the synthesis of nitrogen-containing heterocyclic compounds, which are foundational structures in many biologically active molecules.

Diverse Triazole Scaffolds (e.g., 1,4- and 1,5-regioisomers)

The azide group readily participates in [3+2] cycloaddition reactions with alkynes, a cornerstone of "click chemistry." Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,4-disubstituted triazoles, while the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) produces the corresponding 1,5-regioisomers. The high efficiency and regioselectivity of these reactions provide reliable access to these important five-membered heterocyclic rings. The resulting triazole can function as a stable linker or as a key pharmacophore within a larger molecule. The ability to selectively generate different regioisomers is critical, as the substitution pattern on the triazole ring can significantly impact the biological and physical properties of the final compound.

Other Heterocyclic Motifs (e.g., oxazoles, pyrazoles)

Beyond the well-established triazole synthesis, this compound can be a precursor to other heterocyclic systems. For example, the azide can undergo a Staudinger reaction with a phosphine (B1218219) to form an aza-ylide. This intermediate can then react with various electrophiles, such as acyl chlorides or isocyanates, to construct new carbon-nitrogen bonds, which can be precursors for the synthesis of other heterocycles. While less common, intramolecular reactions involving the azide or its derivatives can lead to the formation of fused heterocyclic systems. Additionally, the nitro group can be a synthetic handle for heterocycle formation; its reduction to an amine followed by condensation with a 1,3-dicarbonyl compound and subsequent cyclization can be a route to quinoline (B57606) derivatives.

Development of Photoactivable Reagents and Linkers for Chemical Probes

The azido group of this compound can be activated by UV light. Upon irradiation, the azide releases nitrogen gas to generate a highly reactive nitrene intermediate. This nitrene can then undergo insertion reactions with C-H, N-H, and O-H bonds, or add to carbon-carbon double bonds. This photo-inducible reactivity makes derivatives of this compound valuable as photoactivable crosslinkers and labeling reagents in chemical biology.

In this application, a molecule of interest is functionalized with the 4-azido-1-methoxy-2-nitrophenyl group. After this chemical probe binds to its biological target, UV irradiation triggers the formation of the nitrene, which then forms a covalent bond, crosslinking the probe to the target biomolecule. This enables the identification and characterization of the binding partners.

Functionalization Strategies in Polymer and Surface Chemistry Research

The versatile reactivity of this compound is also harnessed in the modification of polymers and surfaces. The azido group is well-suited for "grafting-to" approaches in polymer synthesis. Pre-existing polymer chains containing terminal alkyne groups can be functionalized with this compound via the CuAAC click reaction, thereby introducing the nitro- and methoxy-substituted aromatic ring as a side chain.

Similarly, surfaces, such as those of silica (B1680970) or gold nanoparticles, can be modified with alkyne-terminated self-assembled monolayers. A subsequent reaction with this compound allows for the covalent attachment of this functional aromatic unit. The nitro group on the now-immobilized molecule can be further modified, for example, by reduction to an amine, providing a reactive site for the attachment of other molecules like dyes, catalysts, or biomolecules. This surface functionalization is crucial for creating new materials with tailored properties for applications in catalysis, sensing, and biotechnology.

Utility in Late-Stage Functionalization Strategies for Complex Molecular Design

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing functional groups into a complex molecule at a late step in the synthesis. This approach allows for the rapid generation of a library of related compounds (analogs) for structure-activity relationship (SAR) studies, avoiding the need for a lengthy de novo synthesis of each analog.

This compound can serve as a valuable reagent in LSF. For example, if a complex lead compound in a drug discovery program contains an alkyne group, it can be readily modified by a CuAAC reaction with this compound. This introduces the 4-azido-1-methoxy-2-nitrophenyl moiety, which can then be further diversified. The nitro group can be reduced to an amine and subsequently acylated or alkylated to introduce a wide range of substituents. The azide itself could also be used in subsequent bioorthogonal reactions. This modular approach allows for the efficient exploration of the chemical space around a lead compound.

Derivatives and Analogues of 4 Azido 1 Methoxy 2 Nitrobenzene

Systematic Synthesis of Positional and Functional Group Isomers

The synthesis of positional and functional group isomers of 4-azido-1-methoxy-2-nitrobenzene typically revolves around the strategic introduction of the azido (B1232118), methoxy (B1213986), and nitro groups onto the benzene (B151609) ring. The order of these introductions and the choice of starting materials are crucial for achieving the desired isomeric purity.

A common and effective strategy for synthesizing these compounds is through the diazotization of the corresponding substituted anilines, followed by azidation. For instance, the synthesis of This compound can be achieved by the diazotization of 4-methoxy-2-nitroaniline (B140478) with a reagent like sodium nitrite (B80452) in an acidic medium, followed by treatment with sodium azide (B81097). lookchem.com Similarly, its isomer, 1-azido-2-methoxy-4-nitrobenzene , can be prepared from 2-methoxy-4-nitroaniline. google.comnih.gov The synthesis of the requisite nitroanilines often involves the nitration of the corresponding methoxyanilines or methoxyacetanilides, followed by hydrolysis if necessary. google.comgoogle.com

The synthesis of functional group isomers, such as those with different alkoxy groups, follows a similar logic. For example, replacing the methoxy group with an ethoxy group to form 4-azido-1-ethoxy-2-nitrobenzene would typically start from 4-ethoxy-2-nitroaniline. The synthesis of such precursors can be achieved through methods like the nitration of diethoxybenzene. ccspublishing.org.cn

The following table outlines the general synthetic approaches for various positional and functional group isomers.

Target Compound Typical Starting Material Key Synthetic Steps References
This compound4-Methoxy-2-nitroaniline1. Diazotization2. Azidation lookchem.com
1-Azido-2-methoxy-4-nitrobenzene2-Methoxy-4-nitroaniline1. Diazotization2. Azidation google.comnih.gov
2-Azido-1-methoxy-4-nitrobenzene (B6166735)2-Amino-1-methoxy-4-nitrobenzene1. Diazotization2. Azidation
4-Azido-1-ethoxy-2-nitrobenzene4-Ethoxy-2-nitroaniline1. Diazotization2. Azidation ccspublishing.org.cn

It is important to note that the yields and purity of the final products are highly dependent on the reaction conditions, including temperature, solvent, and the purity of the starting materials.

Structure-Reactivity Relationships and Design Principles

The azide group, being a good nucleophile, can participate in SN2 and nucleophilic acyl substitution reactions. masterorganicchemistry.com In the context of aromatic systems, the azide can also participate in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by electron-withdrawing groups. nih.govfishersci.co.ukacs.org The thermal or photochemical decomposition of aryl azides to form highly reactive nitrenes is another key aspect of their reactivity, which can be influenced by the presence of other substituents. researchgate.net For instance, the presence of an ortho-nitro group can lead to intramolecular cyclization to form a benzofuroxan (B160326) upon decomposition. researchgate.net

The nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position. csbsju.educk12.orgvaia.com Conversely, it strongly activates the ring towards nucleophilic aromatic substitution, especially when positioned ortho or para to a good leaving group. numberanalytics.com The reduction of the nitro group to an amine is a common transformation that dramatically alters the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating. csbsju.edu

The following table summarizes the expected influence of the substituent positions on the key reactive sites of the molecule.

Isomer Effect on Azide Reactivity Effect on Nitro Group Reactivity Rationale
This compoundThe azide is para to the electron-donating methoxy group and ortho to the electron-withdrawing nitro group. This can influence its nucleophilicity and thermal stability.The nitro group is ortho to the azide and meta to the methoxy group. This positioning activates the ring for nucleophilic attack at the positions ortho and para to the nitro group.The combined electronic effects of the methoxy and nitro groups modulate the electron density at the azide position. The nitro group's strong withdrawing effect is dominant.
1-Azido-2-methoxy-4-nitrobenzeneThe azide is ortho to the electron-donating methoxy group and para to the electron-withdrawing nitro group. This arrangement significantly impacts the azide's electronic environment.The nitro group is para to the azide and meta to the methoxy group. This strongly activates the ring for nucleophilic substitution at the position ortho to the nitro group.The powerful para-directing electron-withdrawing effect of the nitro group will strongly influence the azide's reactivity.
2-Azido-1-methoxy-4-nitrobenzeneThe azide is ortho to both the electron-donating methoxy group and the electron-withdrawing nitro group. This creates a sterically hindered and electronically complex environment.The nitro group is para to the methoxy group and ortho to the azide group. The strong para-donating effect of the methoxy group will influence the nitro group's reactivity.The proximity of all three functional groups leads to significant steric and electronic interactions, likely affecting both azide and nitro group reactivity.

Exploration of Substituent Effects on Azide and Nitro Reactivity

The electronic effect of substituents on the reactivity of the azide and nitro groups can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of the substituents. libretexts.orgdalalinstitute.com The Hammett substituent constants, σ (sigma), provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta (σm) and para (σp) positions.

The azide group is considered to be electron-withdrawing through its inductive effect, though its resonance effect can be more complex and context-dependent. researchgate.net The nitro group is strongly electron-withdrawing by both induction and resonance. The methoxy group is a classic example of a substituent with opposing effects: it is electron-withdrawing by induction but strongly electron-donating by resonance, particularly at the para position.

The following table provides the Hammett constants for these key functional groups.

Substituent σm σp Reference
-N30.370.08 pitt.edu
-NO20.710.78 dalalinstitute.com
-OCH30.12-0.27 dalalinstitute.com

These values can be used to predict the relative reactivity of different isomers. For example, in a reaction where a negative charge develops in the transition state (e.g., nucleophilic attack on the ring), a more positive σ value for the substituents will lead to a faster reaction rate.

Reactivity of the Azide Group:

Nucleophilicity: The nucleophilicity of the azide group will be influenced by the electronic effects of the other substituents. In isomers where the azide is para to the electron-donating methoxy group, its nucleophilicity might be slightly enhanced compared to isomers where it is influenced more strongly by the electron-withdrawing nitro group.

Thermal Decomposition: The thermal stability of the azide is also affected by substituents. Electron-withdrawing groups can influence the stability, and the presence of an ortho-nitro group can provide a specific pathway for decomposition via cyclization. researchgate.net Therefore, isomers like this compound and 2-azido-1-methoxy-4-nitrobenzene are expected to have different thermal decomposition profiles compared to isomers lacking the ortho-nitro-azido arrangement.

Reactivity of the Nitro Group:

Electrophilic Substitution: The deactivating effect of the nitro group is modulated by the other substituents. The electron-donating methoxy group, especially when para to the nitro group, can partially counteract the deactivation, making electrophilic substitution more feasible than in nitrobenzene (B124822) itself, although the nitro group's meta-directing effect will still dominate. msu.edu

Nucleophilic Aromatic Substitution: The ability of the nitro group to activate the ring towards nucleophilic attack is enhanced by the presence of other electron-withdrawing groups and can be moderated by electron-donating groups. The relative positions of the methoxy and azido groups to the nitro group will fine-tune the electrophilicity of the carbon atoms ortho and para to the nitro function.

Future Research Directions in Substituted Azido Nitrobenzene Chemistry

Discovery of Unprecedented Reactivity Modes

While the fundamental reactions of aryl azides and nitroaromatics are well-established, the specific substitution patterns found in molecules like 4-azido-1-methoxy-2-nitrobenzene could give rise to unprecedented reactivity. The electronic push-pull effect between the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro and azido (B1232118) groups can significantly influence the molecule's stability and reaction pathways.

Future investigations could focus on:

Novel Cyclization Reactions: The thermal or photochemical decomposition of ortho-nitroaryl azides can lead to intramolecular cyclization. rsc.org Research into the cyclization of 2-azido-nitrothiophene derivatives, for example, has shown that the nature of the aromatic ring and substituents affects the formation of products like thienofurazan oxides. rsc.org Exploring these reactions with the benzene (B151609) ring system in this compound could yield novel heterocyclic scaffolds. Additionally, photoinduced reductive cyclization of 2-nitroaryl compounds has been shown to be a mild method for preparing N-fused heterocycles. rsc.org

Lewis Acid Catalysis: The reaction of aryl azides with alkenes in the presence of a Lewis acid like aluminium trichloride (B1173362) has been shown to produce novel fused aziridines from cycloheptene (B1346976) and cyclo-octene. rsc.orgrsc.org Applying these conditions to the this compound framework could lead to the discovery of new strained-ring systems with potential applications in medicinal chemistry and materials science.

Unexpected Photoreactivity: Bioconjugation chemistry has revealed unexpected photoreactions, such as the reaction between a tetrazole (a nitrogen-rich heterocycle) and a primary amine to form a 1,2,4-triazole. nih.gov Given that aryl azides are also used as photoaffinity probes, investigating their photoreactivity with a wide range of functional groups beyond traditional nitrene insertion could uncover new bioconjugation strategies. nih.gov

Development of Sustainable and Atom-Economical Synthetic Pathways

Traditional syntheses of aryl azides often involve the diazotization of anilines followed by substitution with sodium azide (B81097), which can require harsh acidic conditions and low temperatures. eurekaselect.com Similarly, aromatic nitration frequently uses strong acid mixtures like HNO₃/H₂SO₄, which present regioselectivity challenges and environmental concerns. orgchemres.orgnih.gov The future of synthesizing compounds like this compound lies in greener, more efficient methodologies.

Key areas for development include:

Advanced Azidation Methods: Safer and more efficient methods for introducing the azide group are being developed. One promising approach involves the use of arenediazonium tosylates, which are stable and react with sodium azide in water at room temperature to give high yields of aryl azides without the need for metal catalysis. organic-chemistry.orgorganic-chemistry.org Another "green" method involves the reinvestigation and optimization of the reaction between diazonium salts and hydroxylammonium chloride in water. rsc.org

Modern Nitration Techniques: To overcome the challenges of classical nitration, researchers are exploring methods that offer better regioselectivity and milder conditions. orgchemres.org These include the use of novel nitrating agents like 1-sulfopyridinium nitrate (B79036) or 3-methyl-1 sulfonic acid imidazolium (B1220033) nitrate, which can function as reusable reagents. orgchemres.org Furthermore, ipso-nitration of arylboronic acids provides a highly regioselective route to nitroaromatics. organic-chemistry.org

Flow Chemistry: Continuous flow chemistry offers enhanced safety and control for hazardous reactions like nitrations, which are often highly exothermic. vapourtec.com By using small reactor volumes and superior temperature control, flow processes minimize the risk of runaway reactions and the formation of byproducts, making the synthesis of energetic materials and their precursors safer and more scalable. vapourtec.com

Table 1: Comparison of Potential Synthetic Pathways for Substituted Azido-Nitrobenzenes
Synthetic StepTraditional MethodSustainable/Modern AlternativeKey Advantages of Alternative
AzidationDiazotization of aniline (B41778) with NaNO₂/HCl, followed by NaN₃ eurekaselect.comwikipedia.orgUse of arenediazonium tosylates with NaN₃ in water organic-chemistry.orgorganic-chemistry.orgHigher yields, improved safety (stable intermediates), milder conditions (room temp), no metal catalyst.
NitrationMixed acid (HNO₃/H₂SO₄) orgchemres.orgnih.govIpso-nitration of arylboronic acids or use of solid acid catalysts/ionic liquids orgchemres.orgorganic-chemistry.orgHigh regioselectivity, avoidance of harsh acids, potential for catalyst reuse.
Process TechnologyBatch processingContinuous flow synthesis vapourtec.comEnhanced safety for exothermic reactions, precise temperature control, improved reproducibility, easier scale-up.

Integration with Automated Synthesis and High-Throughput Experimentation

The exploration of the chemical space around the this compound scaffold can be dramatically accelerated by modern automation. Self-driving laboratories, which combine robotics, artificial intelligence, and high-throughput screening, are revolutionizing materials discovery. chemrxiv.org

Future research in this area will likely involve:

Automated Library Synthesis: Using automated platforms, a large library of azido-nitrobenzene derivatives can be synthesized by systematically varying the substituents on the aromatic ring. youtube.com This approach allows for the rapid generation of hundreds of distinct compounds for screening purposes. rsc.orgresearchgate.netrsc.org For instance, an automated system could start with different substituted anilines or phenols to generate a diverse set of precursors for the synthesis of analogs of this compound.

High-Throughput Screening (HTS): Once a library is generated, HTS techniques can be used to quickly identify compounds with desired properties. nih.gov For example, if the goal is to find new building blocks for "click chemistry," the library could be screened in situ for efficient cycloaddition reactions with various alkynes. rsc.orgrsc.org This integration of synthesis and screening can shorten the discovery timeline from months or years to a matter of weeks. rsc.org

Advanced Multiscale Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before they are synthesized, saving significant time and resources. purdue.edu For a molecule like this compound, which has potential applications in energetic materials or as a reactive intermediate, computational modeling is invaluable.

Future computational studies will likely focus on:

Reactivity and Mechanistic Insights: Density Functional Theory (DFT) can be used to model reaction pathways and transition states, providing deep insights into potential reactivity. acs.org For example, DFT calculations can predict the favorability of 1,3-dipolar cycloadditions or the bond dissociation energies to evaluate thermal stability. nih.gov Such studies can help rationalize experimental outcomes and guide the design of new reactions. acs.orgnih.gov

Predicting Material Properties: For applications in materials science, particularly for energetic materials, molecular dynamics (MD) simulations are crucial. researchgate.netscielo.br MD simulations can predict bulk properties like density and stability and simulate the behavior of these materials under stimuli like heat or shock. acs.orgumn.edu These simulations are essential for understanding the fundamental chemistry of decomposition and for designing safer, more efficient materials. scielo.br

Machine Learning for Reactivity Prediction: As more experimental and computational data becomes available, machine learning models can be trained to predict chemical reactivity with high accuracy and speed. nih.govnih.gov Such models could predict the regioselectivity of reactions or identify the most promising candidates from a virtual library for synthesis, further accelerating the discovery process. nih.govnih.gov

Table 2: Application of Computational Methods in Azido-Nitrobenzene Research
Computational MethodPredicted Properties/InsightsRelevance to Azido-Nitrobenzene Chemistry
Density Functional Theory (DFT)Reaction energies, transition state structures, bond dissociation energies, electronic properties (HOMO/LUMO). acs.orgnih.govPredicting reaction outcomes, understanding reaction mechanisms, evaluating thermal stability.
Molecular Dynamics (MD)Detonation properties, behavior under shock/heat, compatibility of mixtures. researchgate.netscielo.brAssessing potential as energetic materials, designing safer compounds.
Quantitative Structure-Activity Relationship (QSAR) / Machine LearningPredicting regioselectivity, reaction rates, biological activity from structure. nih.govnih.govRapidly screening virtual libraries, prioritizing synthetic targets.

Design of Next-Generation Chemical Tools Based on Azido-Nitrobenzene Frameworks

The unique combination of functional groups in this compound makes it an attractive scaffold for developing novel chemical tools for biology and materials science. Aryl azides are well-known photoaffinity labels that form highly reactive nitrenes upon UV irradiation, enabling them to covalently label binding partners.

Future directions could include:

Multifunctional Probes: The this compound framework can be elaborated to create multifunctional probes. The azide can serve as a photo-crosslinking group or as a handle for bioorthogonal "click" chemistry. eurekaselect.com The nitro group can be used as a handle for further chemical modification (e.g., reduction to an amine) or as a quencher/reporter group in fluorescence-based assays.

Novel Crosslinking Reagents: By synthesizing symmetrical or asymmetrical dimers based on this scaffold, new crosslinking reagents could be developed. These reagents could be used to study protein-protein interactions or to create novel polymer materials with tailored properties.

Probes for Bioorthogonal Chemistry: Aryl azides are key players in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. acs.org Developing new azido-nitrobenzene derivatives with fine-tuned electronic properties could lead to catalysts with improved reaction kinetics or orthogonality, expanding the toolbox for chemical biologists to study complex biological systems.

Q & A

What are the established synthetic routes for 4-azido-1-methoxy-2-nitrobenzene, and how can reaction conditions be optimized for yield and purity?

Level: Basic
Methodological Answer:
Synthesis typically involves azidation of a precursor such as 1-methoxy-2-nitrobenzene derivatives. Key steps include:

  • Nitration and Methoxy Group Introduction: Start with a benzene derivative (e.g., 4-methoxy-2-nitrobenzaldehyde, CAS 22996-21-0 ), followed by azide substitution under controlled conditions (e.g., NaN₃ in polar aprotic solvents like DMF).
  • Purification: Column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures to isolate the product.
  • Optimization: Adjust reaction temperature (25–60°C) and stoichiometric ratios (e.g., 1:1.2 substrate-to-azide) to minimize side reactions like nitro group reduction. Monitor progress via TLC or HPLC .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: Use ¹H/¹³C NMR to confirm methoxy (-OCH₃) and nitro (-NO₂) group positions. Azide (-N₃) signals are often weak in ¹H NMR but detectable via IR (2100–2200 cm⁻¹ stretch).
  • X-ray Crystallography: For structural elucidation, employ SHELX programs (e.g., SHELXL for refinement) to resolve electron density maps, particularly for azide group geometry. High-resolution data (≤1.0 Å) is critical due to potential disorder in nitro/azide moieties .

How can researchers safely handle this compound given its azide group's thermal instability?

Level: Basic
Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use explosion-proof fume hoods to avoid inhalation.
  • Storage: Keep in amber vials at 2–8°C, away from light and heat sources. Avoid contact with heavy metals or strong acids to prevent explosive decomposition.
  • Waste Disposal: Quench residual azide with NaNO₂/HCl before disposal. Follow institutional guidelines for hazardous waste .

What advanced applications does this compound have in photochemistry or click chemistry?

Level: Advanced
Methodological Answer:

  • Click Chemistry: The azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages. Optimize reaction by degassing solvents to prevent Cu(II) oxidation.
  • Photolabile Probes: Use UV irradiation (250–350 nm) to release nitroso intermediates, applicable in controlled drug delivery or photoaffinity labeling. Quantify photodecomposition via HPLC-MS .

How can computational tools predict the reactivity of this compound in novel reactions?

Level: Advanced
Methodological Answer:

  • Reaxys/PISTACHIO Databases: Screen for analogous azide reactions to identify potential pathways (e.g., Staudinger ligation).
  • DFT Calculations: Model transition states for azide decomposition or cycloaddition using Gaussian or ORCA. Focus on HOMO-LUMO gaps to assess nitro group electron-withdrawing effects .

How should researchers address contradictory data in thermal stability studies of this compound?

Level: Advanced
Methodological Answer:

  • Controlled Replicates: Perform DSC/TGA under inert atmospheres (N₂/Ar) to isolate decomposition pathways. Compare results with computational predictions (e.g., bond dissociation energies).
  • Error Analysis: Check for impurities (e.g., residual solvents) via GC-MS. Cross-validate with kinetic studies (Arrhenius plots) to resolve discrepancies between experimental and theoretical data .

What solvent systems optimize solubility for this compound in organic reactions?

Level: Basic
Methodological Answer:

  • Polar Aprotic Solvents: DMF, DMSO, or acetonitrile enhance solubility due to nitro group polarity.
  • Binary Mixtures: Use 3:1 methylene chloride:benzene for balanced solubility and reactivity. Pre-saturate solvents with N₂ to prevent azide degradation .

How does the electronic effect of the methoxy group influence the azide’s reactivity in electrophilic substitution?

Level: Advanced
Methodological Answer:

  • Resonance Analysis: The methoxy group acts as an electron donor via resonance, deactivating the benzene ring but directing electrophiles to the para position relative to itself.
  • Competition with Nitro Group: Use Hammett σ constants to predict regioselectivity. Nitro’s strong electron-withdrawing effect dominates, making the ortho position (relative to nitro) less reactive .

What alternative synthetic strategies exist for introducing the azide group without hazardous intermediates?

Level: Advanced
Methodological Answer:

  • Mild Azidation: Employ diazotransfer reagents (e.g., imidazole-1-sulfonyl azide) in aqueous buffers at pH 7–8.
  • Flow Chemistry: Continuous flow systems minimize exothermic risks. Optimize residence time and temperature (30–50°C) for higher throughput .

What role does this compound play in crystallographic studies of energetic materials?

Level: Basic
Methodological Answer:

  • Crystal Packing Analysis: Use SHELXTL to model intermolecular interactions (e.g., C–H···O/N hydrogen bonds). High nitro/azide density may require twinning corrections during refinement.
  • Thermal Expansion Studies: Synchrotron X-ray diffraction at variable temperatures quantifies lattice stability under thermal stress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.